molecular formula C40H40BClF4N2 B12847136 (2Z)-1-butyl-2-[(2E)-2-[3-[(E)-2-(1-butylbenzo[cd]indol-1-ium-2-yl)ethenyl]-2-chlorocyclohex-2-en-1-ylidene]ethylidene]benzo[cd]indole;tetrafluoroborate

(2Z)-1-butyl-2-[(2E)-2-[3-[(E)-2-(1-butylbenzo[cd]indol-1-ium-2-yl)ethenyl]-2-chlorocyclohex-2-en-1-ylidene]ethylidene]benzo[cd]indole;tetrafluoroborate

Cat. No.: B12847136
M. Wt: 671.0 g/mol
InChI Key: UTAGKTNDTLMRTI-UHFFFAOYSA-N
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Description

The compound (2Z)-1-butyl-2-[(2E)-2-[3-[(E)-2-(1-butylbenzo[cd]indol-1-ium-2-yl)ethenyl]-2-chlorocyclohex-2-en-1-ylidene]ethylidene]benzo[cd]indole;tetrafluoroborate is a complex organic molecule with potential applications in various fields. This compound features a unique structure that includes a benzo[cd]indole core, a chlorocyclohexene moiety, and a tetrafluoroborate counterion. Its intricate structure suggests it may have interesting chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-1-butyl-2-[(2E)-2-[3-[(E)-2-(1-butylbenzo[cd]indol-1-ium-2-yl)ethenyl]-2-chlorocyclohex-2-en-1-ylidene]ethylidene]benzo[cd]indole;tetrafluoroborate typically involves multi-step organic reactions. The process begins with the preparation of the benzo[cd]indole core, followed by the introduction of the butyl and ethenyl groups. The chlorocyclohexene moiety is then added through a series of substitution and elimination reactions. Finally, the tetrafluoroborate counterion is introduced to form the final compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for large-scale production. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

The compound (2Z)-1-butyl-2-[(2E)-2-[3-[(E)-2-(1-butylbenzo[cd]indol-1-ium-2-yl)ethenyl]-2-chlorocyclohex-2-en-1-ylidene]ethylidene]benzo[cd]indole;tetrafluoroborate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states, potentially altering its electronic properties.

    Reduction: Reduction reactions can be used to modify the compound’s structure and reactivity.

    Substitution: The chlorocyclohexene moiety can undergo nucleophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while nucleophilic substitution can produce a variety of substituted benzo[cd]indole compounds.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology

In biological research, the compound’s potential interactions with biomolecules can be studied. Its structure suggests it may have affinity for certain proteins or nucleic acids, making it a candidate for drug discovery and development.

Medicine

In medicine, the compound could be investigated for its therapeutic potential. Its ability to interact with biological targets may lead to the development of new treatments for various diseases.

Industry

In industry, the compound’s unique properties can be harnessed for applications in materials science, such as the development of new polymers, dyes, and electronic materials.

Mechanism of Action

The mechanism of action of (2Z)-1-butyl-2-[(2E)-2-[3-[(E)-2-(1-butylbenzo[cd]indol-1-ium-2-yl)ethenyl]-2-chlorocyclohex-2-en-1-ylidene]ethylidene]benzo[cd]indole;tetrafluoroborate involves its interaction with specific molecular targets. The compound’s structure allows it to bind to certain proteins or enzymes, potentially inhibiting their activity or altering their function. This interaction can trigger a cascade of biochemical events, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of (2Z)-1-butyl-2-[(2E)-2-[3-[(E)-2-(1-butylbenzo[cd]indol-1-ium-2-yl)ethenyl]-2-chlorocyclohex-2-en-1-ylidene]ethylidene]benzo[cd]indole;tetrafluoroborate lies in its complex structure, which combines multiple functional groups and aromatic systems

Properties

Molecular Formula

C40H40BClF4N2

Molecular Weight

671.0 g/mol

IUPAC Name

(2Z)-1-butyl-2-[(2E)-2-[3-[(E)-2-(1-butylbenzo[cd]indol-1-ium-2-yl)ethenyl]-2-chlorocyclohex-2-en-1-ylidene]ethylidene]benzo[cd]indole;tetrafluoroborate

InChI

InChI=1S/C40H40ClN2.BF4/c1-3-5-26-42-34(32-18-8-12-28-14-10-20-36(42)38(28)32)24-22-30-16-7-17-31(40(30)41)23-25-35-33-19-9-13-29-15-11-21-37(39(29)33)43(35)27-6-4-2;2-1(3,4)5/h8-15,18-25H,3-7,16-17,26-27H2,1-2H3;/q+1;-1

InChI Key

UTAGKTNDTLMRTI-UHFFFAOYSA-N

Isomeric SMILES

[B-](F)(F)(F)F.CCCCN\1C2=CC=CC3=C2C(=CC=C3)/C1=C/C=C/4\CCCC(=C4Cl)/C=C/C5=[N+](C6=CC=CC7=C6C5=CC=C7)CCCC

Canonical SMILES

[B-](F)(F)(F)F.CCCCN1C2=CC=CC3=C2C(=CC=C3)C1=CC=C4CCCC(=C4Cl)C=CC5=[N+](C6=CC=CC7=C6C5=CC=C7)CCCC

Origin of Product

United States

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